N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide
Overview
Description
N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and diamond-like structure, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and material science . The combination of these two moieties in a single molecule offers unique properties that can be exploited in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the arachidonic acid cascade , which is involved in the regulation of inflammation and blood pressure.
Mode of Action
The compound interacts with its target, the sEH enzyme, by inhibiting its activity . This inhibition is achieved through the adamantane fragment of the molecule, which is linked to the urea moiety . The introduction of a methylene or ethylene spacer between the adamantane and urea fragments significantly enhances the inhibitory activity of the resulting compounds against sEH .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid cascade . This cascade involves the conversion of fatty acid epoxides, primarily those derived from arachidonic acid, into vicinal diols . By inhibiting sEH, the compound prevents this conversion, thereby affecting the downstream effects of the arachidonic acid cascade.
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea fragments improves the compound’s solubility in water , which could potentially enhance its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with thiophene-2-carboxamide. One common method is the condensation reaction, where adamantanecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of antiviral and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-1-yl)ethyl]-N’-phenylurea: Shares the adamantane moiety but has a different functional group.
2-(adamantan-1-yl)ethyl isocyanate: Contains the adamantane moiety with an isocyanate group.
Thiophene-2-carboxamide: Lacks the adamantane moiety but retains the thiophene structure
Uniqueness
N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the adamantane and thiophene moieties. This dual structure imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-16(15-2-1-5-20-15)18-4-3-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKGCYGFQUTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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